![molecular formula C10H12BrNO B2712120 3-(4-Bromooxan-2-yl)pyridine CAS No. 1909337-25-2](/img/structure/B2712120.png)
3-(4-Bromooxan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Bromooxan-2-yl)pyridine” is a chemical compound with the CAS Number: 1909337-25-2 . It has a molecular weight of 242.12 . The IUPAC name for this compound is 3-(4-bromotetrahydro-2H-pyran-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 . This indicates the presence of a bromine atom, an oxygen atom, and a nitrogen atom in the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Proton Transfer Studies
Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted variants, have contributed significantly to understanding proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complexity of proton transfer processes and their dependence on molecular structure and solvent environment (Vetokhina et al., 2012).
Antibacterial Activity
The synthesis of novel cyanopyridine derivatives from bromo-substituted pyridines has shown promising antibacterial properties. These compounds, tested against various aerobic and anaerobic bacteria, demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Organic Synthesis and Chemical Reactivity
Bromo-substituted pyridines serve as substrates for creating diverse chemical structures. Their reactivity has been harnessed in various synthesis strategies, including Suzuki cross-coupling reactions, to develop novel pyridine derivatives with potential applications in materials science, catalysis, and pharmaceuticals. These studies provide insights into the versatility of pyridine derivatives in organic synthesis (Ahmad et al., 2017).
Surface Chemistry and Catalysis
The interaction of pyridine derivatives with doped silica surfaces has been explored to understand the generation of Brønsted and Lewis acid sites. This research contributes to our knowledge of surface chemistry and catalysis, showing how modifications at the molecular level can influence the acidity and reactivity of materials (Connell & Dumesic, 1987).
Coordination Chemistry
Derivatives of pyridine, including bromo-substituted compounds, play a crucial role in coordination chemistry. They have been employed as ligands in complex synthesis, demonstrating unique properties such as luminescent behavior and thermal and photochemical spin-state transitions. These findings have applications in materials science, particularly in the development of sensors and switches (Halcrow, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromooxan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRRLBRBTLEKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1Br)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.